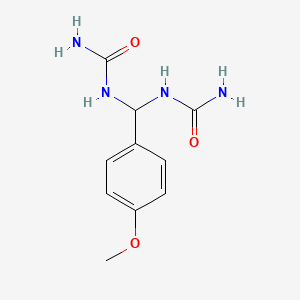
Anisalbisurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisalbisurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry It is a derivative of urea, characterized by the presence of an anisyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisalbisurea can be synthesized through the nucleophilic addition of anisylamine to potassium isocyanate in water. This method is efficient and environmentally friendly, as it avoids the use of organic co-solvents . The reaction typically proceeds under mild conditions, yielding high-purity products through simple filtration or routine extraction procedures .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of anisylamine with phosgene to produce the corresponding isocyanate, which then reacts with ammonia to form the desired urea derivative . This method, while effective, requires careful handling of phosgene due to its toxicity and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Anisalbisurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions often involve the replacement of the anisyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anisyl oxides, while reduction can produce anisylamines .
Scientific Research Applications
Anisalbisurea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of certain diseases.
Industry: It is employed in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Anisalbisurea involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The anisyl group plays a crucial role in determining its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-Substituted Ureas: These compounds share a similar urea backbone but differ in the substituent groups attached to the nitrogen atoms.
Anisyl Derivatives: Compounds like anisylamine and anisyl chloride are structurally related to Anisalbisurea.
Uniqueness: this compound stands out due to its unique combination of the anisyl group and urea moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets .
Properties
CAS No. |
52772-80-2 |
|---|---|
Molecular Formula |
C10H14N4O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[(carbamoylamino)-(4-methoxyphenyl)methyl]urea |
InChI |
InChI=1S/C10H14N4O3/c1-17-7-4-2-6(3-5-7)8(13-9(11)15)14-10(12)16/h2-5,8H,1H3,(H3,11,13,15)(H3,12,14,16) |
InChI Key |
ZPDPXGGCTIRWEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


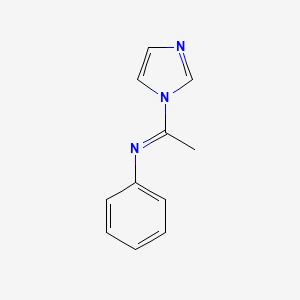

![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
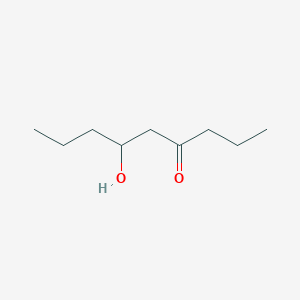
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)
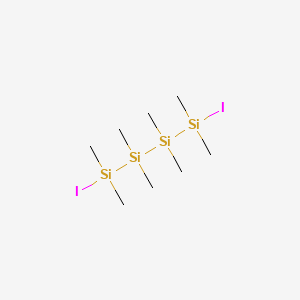


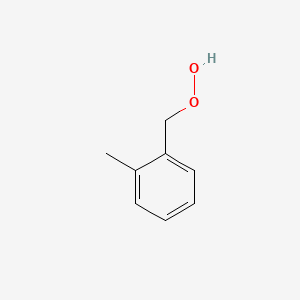
![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)
![6-amino-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol;4-methylbenzenesulfonic acid](/img/structure/B14639804.png)
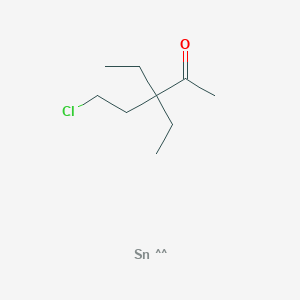
![7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane, 1,10-dimethyl-](/img/structure/B14639815.png)
